![molecular formula C13H12O2 B15172305 (1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one CAS No. 919299-05-1](/img/structure/B15172305.png)
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: is a complex organic compound characterized by its unique spirocyclic structure, which includes a phenyl group attached to an oxaspiro[2.5]octane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Phenyl-5-oxaspiro[2. Common synthetic routes include:
Knoevenagel Condensation: This involves the condensation of a suitable aldehyde with a malonate derivative in the presence of a base.
Cyclization Reactions: Cyclization of the resulting intermediate can be achieved using acidic or basic conditions to form the spirocyclic structure.
Chiral Resolution: To obtain the (1S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: Industrial production of this compound often involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides.
Cyclization: Cyclization reactions can be induced using acidic or basic conditions to form additional cyclic structures.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂).
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Amines, halides, and strong bases.
Cyclization: Acids (e.g., HCl), bases (e.g., NaOH), and Lewis acids (e.g., BF₃).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and alkanes.
Substitution: Amides, ethers, and esters.
Cyclization: Additional spirocyclic compounds and fused ring systems.
Aplicaciones Científicas De Investigación
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, resulting in therapeutic effects or changes in chemical reactivity.
Comparación Con Compuestos Similares
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: can be compared with other similar compounds, such as:
2-Phenyl-1-oxaspiro[2.5]octane: Similar spirocyclic structure but lacks the enone functionality.
1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene-: Different substitution pattern and molecular weight.
Uniqueness: The presence of the enone group in this compound provides unique reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
919299-05-1 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(2S)-2-phenyl-5-oxaspiro[2.5]oct-7-en-4-one |
InChI |
InChI=1S/C13H12O2/c14-12-13(7-4-8-15-12)9-11(13)10-5-2-1-3-6-10/h1-7,11H,8-9H2/t11-,13?/m0/s1 |
Clave InChI |
QZWXVYSEUKNHIK-AMGKYWFPSA-N |
SMILES isomérico |
C1C=CC2(C[C@H]2C3=CC=CC=C3)C(=O)O1 |
SMILES canónico |
C1C=CC2(CC2C3=CC=CC=C3)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
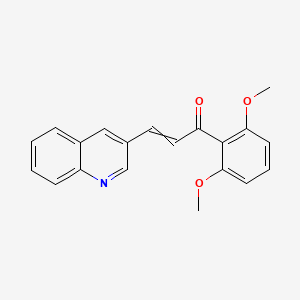
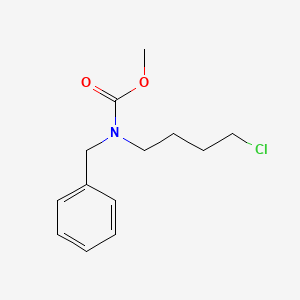
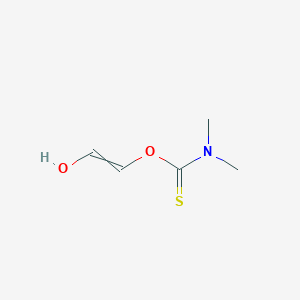
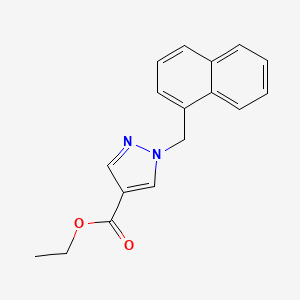
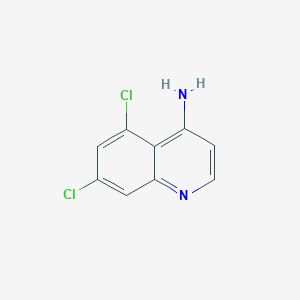

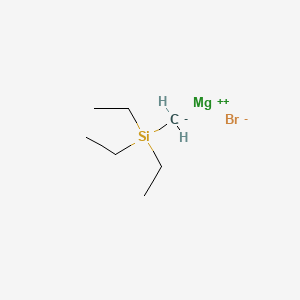

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
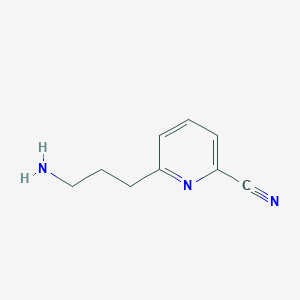
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
